molecular formula C13H12O4 B1226628 Barakol CAS No. 24506-68-1

Barakol

Cat. No. B1226628
CAS RN: 24506-68-1
M. Wt: 232.23 g/mol
InChI Key: LVPNMZHEDIKUFK-UHFFFAOYSA-N
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Description

Barakol is a natural product found in Senna siamea with data available.

Scientific Research Applications

1. Effects on Chloride Secretion in Rat Colon

Barakol, extracted from Cassia siamea, demonstrates a stimulatory effect on chloride secretion in rat colon. This action partly occurs through stimulation of submucosal nerves and the release of cyclooxygenase metabolites, explaining its traditional use as a laxative (Deachapunya et al., 2005).

2. Pharmacological Properties and Stability Analysis

Barakol's pharmacological properties, significant in traditional Thai medicines, necessitate an understanding of its stability under various laboratory conditions. High-performance liquid chromatography (HPLC) with electrochemical detection has been employed to assess the purity and stability of extracted barakol solutions (Thongsaard et al., 2001).

3. Stability Under Stress Conditions

Investigating barakol's stability, especially under alkaline and thermal stress, is crucial for its effective use. Extensive degradation occurs under alkaline conditions through base-catalyzed hydrolysis, while it remains stable under acidic conditions. This information is vital for its handling and storage (Chantong et al., 2009).

4. Neuropharmacological Effects

Barakol inhibits striatal dopamine release in vitro, acting similarly to dopamine D2 receptor agonists. It exhibits a reduction in K(+)-stimulated endogenous dopamine release, indicating potential neuropharmacological applications (Thongsaard et al., 1997).

5. Apoptotic Effects in Cellular Models

Barakol's molecular mechanism, involving the generation of reactive oxygen species and activation of caspase-9, leads to apoptosis in mouse embryonal carcinoma P19 cells. This research provides insight into barakol-induced toxicity at the cellular level (Wongtongtair et al., 2011).

6. Cardiac Arrhythmia Studies

Barakol demonstrates protective effects against aconitine-induced cardiac arrhythmias in rats. It reduces the incidence of ventricular fibrillation and tachycardia, indicating its potential in cardiac research (Chen et al., 1999).

7. Effects on Intestinal Muscle Contractions

Barakol increases the force of spontaneous muscle contractions in the rat ileum, suggesting its purgative action and potential clinical importance in intestinal hypomotility disorders (Deachapunya et al., 2005).

8. CNS Inhibitory Effects

Barakol's sedative effect is observed in rodent behavioral tests, where it reduced spontaneous locomotor activity and increased sleeping time. This effect might not be induced via GABA or glycine systems, suggesting its distinct neuropharmacological profile (Sukma et al., 2002).

9. Anxiolytic Properties

Investigations on the anxiolytic properties of barakol have yielded mixed results, with some studies not finding evidence of such effects in behavioral pharmacology tests (Fiorino et al., 1998).

10. Efficient Extraction Methods

Developments in microwave-assisted extraction techniques have enhanced the efficiency of barakol extraction from Senna siamea, indicating advancements in extraction methodologies for natural compounds (Chimsook, 2016).

properties

CAS RN

24506-68-1

Product Name

Barakol

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3,7-dimethyl-2,6-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,7,9(13),10-pentaene-5,11-diol

InChI

InChI=1S/C13H12O4/c1-7-3-9-4-10(14)5-11-12(9)13(15,17-7)6-8(2)16-11/h3-6,14-15H,1-2H3

InChI Key

LVPNMZHEDIKUFK-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C

Canonical SMILES

CC1=CC2=C3C(=CC(=C2)O)OC(=CC3(O1)O)C

synonyms

2,5-dimethyl-3aH-pyrano(2,3,4-de)-1-benzopyran-3a,8-diol
2,5-dimethyl-8H-pyranol(2,3,4-de)-chromen-8-one
barakol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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